

IUPAC name of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No.: B105340

[Get Quote](#)

An In-Depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

This technical guide provides a comprehensive overview of **5-(piperazin-1-yl)benzofuran-2-carboxylic acid**, a key intermediate in the synthesis of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The formal IUPAC name for this compound is 5-(piperazin-1-yl)-1-benzofuran-2-carboxylic acid^[1]. It is also recognized by its CAS Number: 183288-47-3^{[1][2]}. This compound is a derivative of benzofuran, featuring a piperazine moiety at the 5-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	5-piperazin-1-yl-1-benzofuran-2-carboxylic acid	[1]
Molecular Formula	C13H14N2O3	[1]
Molecular Weight	246.26 g/mol	[1] [2]
CAS Number	183288-47-3	[1] [2]
Melting Point	>209°C (decomposes)	[3]

Synthesis and Production

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is primarily produced through multi-step organic synthesis. A common route involves the synthesis of its ethyl ester, which can then be hydrolyzed to the carboxylic acid. A patented method for the synthesis of the ethyl ester is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate[4]

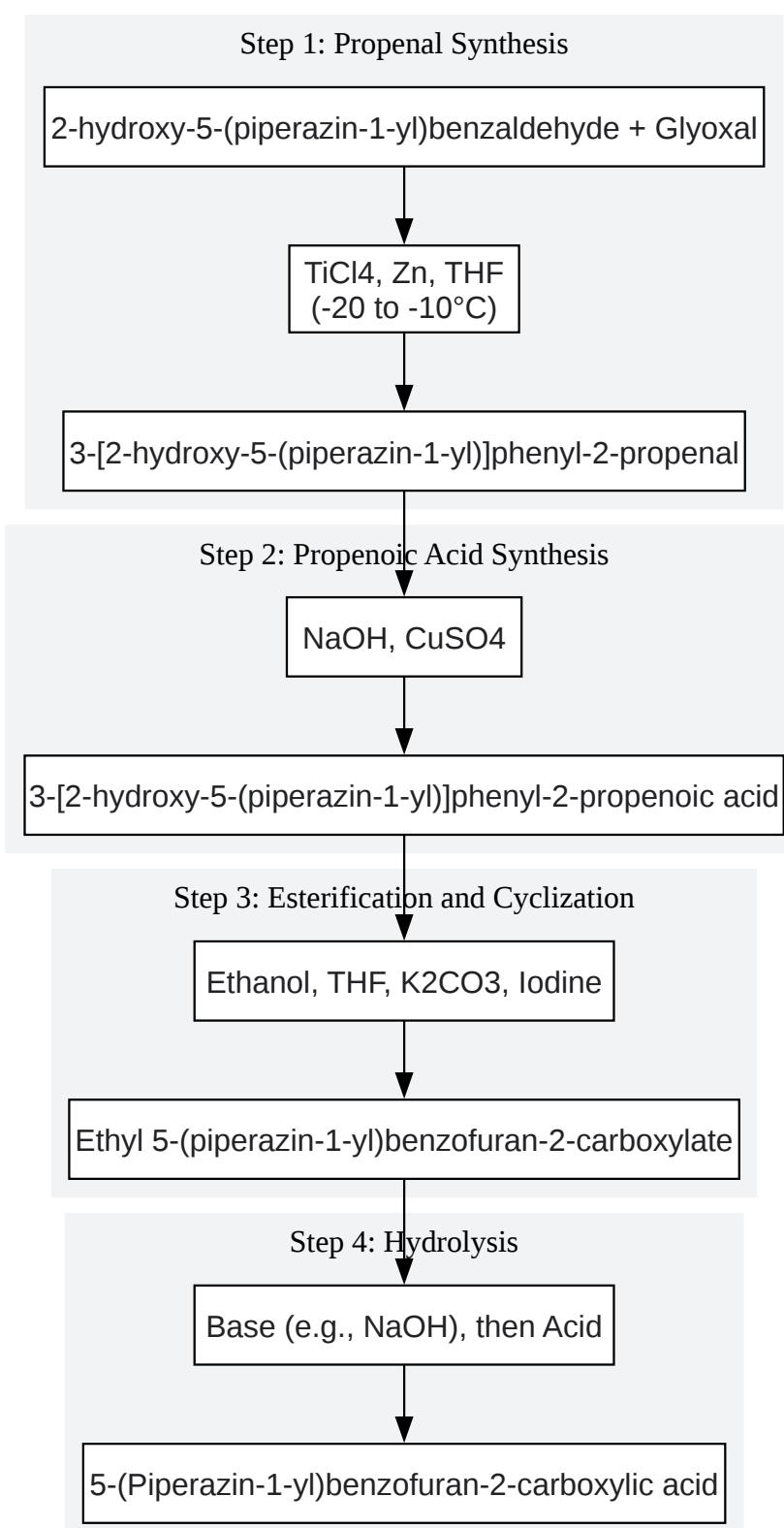
This protocol is adapted from a patented synthesis method for the ethyl ester, a direct precursor.

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal

- Under a nitrogen atmosphere, add zinc powder and tetrahydrofuran (THF) to a reaction vessel.
- Cool the mixture to between -20°C and -10°C.
- Slowly add titanium tetrachloride (TiCl4) dropwise while maintaining the temperature.
- Add a solution of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal.
- Allow the reaction to proceed to completion.

- Purify the product via rectification to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal.

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid


- To a new reactor, add a sodium hydroxide solution and a copper sulfate solution.
- While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal from the previous step.
- The reaction yields 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid.

Step 3: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

- Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid in absolute ethanol.
- Transfer the solution to a reactor and add tetrahydrofuran (THF) and anhydrous potassium carbonate.
- Stir the mixture for 1 to 5 hours.
- Add iodine and monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, work up the reaction with a sodium bicarbonate solution to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

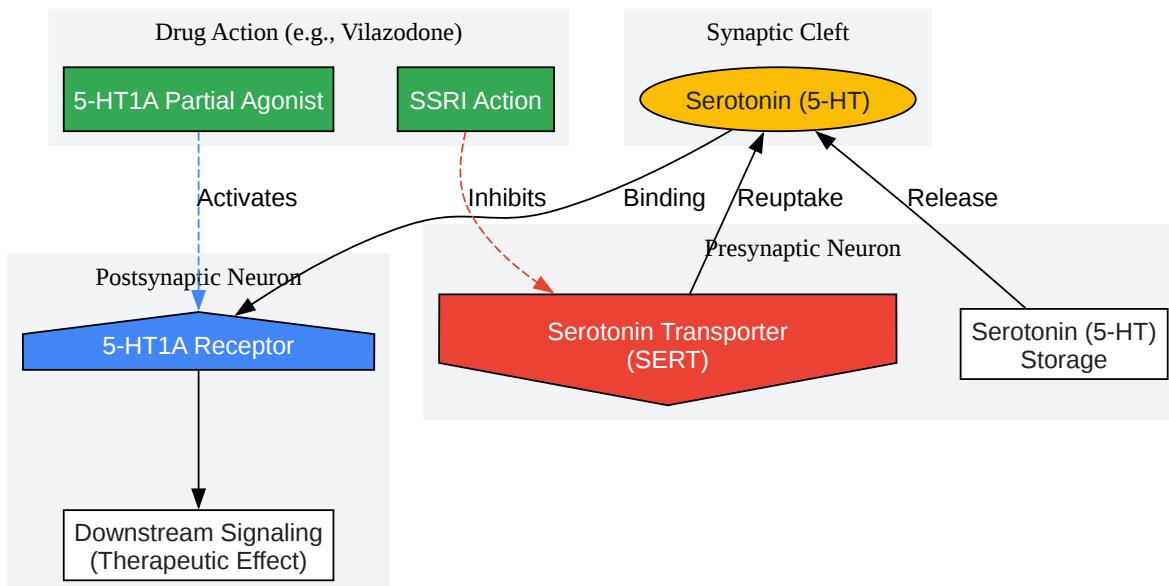
Step 4: Hydrolysis to **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid**

- The resulting ethyl ester can be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with an aqueous base (e.g., NaOH or KOH) followed by acidification.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(piperazin-1-yl)benzofuran-2-carboxylic acid**.

Biological Significance and Applications


5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a crucial intermediate in the synthesis of Vilazodone[3]. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor[3].

The benzofuran scaffold, particularly when combined with a piperazine moiety, is prevalent in compounds with a wide range of biological activities. Research has demonstrated that benzofuran derivatives exhibit potential as anti-inflammatory, anti-cancer, and antiviral agents[4][5].

Mechanism of Action of Related Compounds

While this specific carboxylic acid is an intermediate, its derivatives, such as Vilazodone, target the serotonergic system. SSRIs work by increasing the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell, increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor. The partial agonism at 5-HT1A receptors also contributes to the overall therapeutic effect.

Other research has identified 3-(piperazinylmethyl)benzofuran derivatives as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle[5][6]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Caption: Simplified serotonergic synapse showing the mechanism of an SSRI and 5-HT1A agonist.

Quantitative Biological Data of Related Compounds

No specific quantitative biological data for **5-(piperazin-1-yl)benzofuran-2-carboxylic acid** was found in the reviewed literature. However, data for related benzofuran-piperazine derivatives highlights the therapeutic potential of this chemical class.

Table 2: In Vitro Activity of Related Benzofuran-Piperazine Derivatives

Compound Class	Target/Cell Line	Activity	IC50 Value	Source
N-aryl piperazine benzofuran derivative	Nitric Oxide Production	Anti-inflammatory	5.28 μ M	[4]
N-aryl piperazine benzofuran derivative	A549 (Human Lung Cancer)	Anti-proliferative	0.12 μ M	[4]
N-aryl piperazine benzofuran derivative	SGC7901 (Gastric Cancer)	Anti-proliferative	2.75 μ M	[4]
3-(piperazinylmethoxy)benzofuran (Compound 9h)	CDK2	Enzyme Inhibition	40.91 nM	[5]
3-(piperazinylmethoxy)benzofuran (Compound 11d)	CDK2	Enzyme Inhibition	41.70 nM	[5]
3-(piperazinylmethoxy)benzofuran (Compound 11e)	CDK2	Enzyme Inhibition	46.88 nM	[5]
3-(piperazinylmethoxy)benzofuran (Compound 13c)	CDK2	Enzyme Inhibition	52.63 nM	[5]

Conclusion

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a well-defined chemical entity whose primary significance lies in its role as a key building block for the synthesis of Vilazodone, a clinically used antidepressant. The broader family of benzofuran-piperazine derivatives

demonstrates significant potential in medicinal chemistry, with activities spanning anti-inflammatory, anti-cancer, and enzyme inhibitory domains. Further research into novel derivatives based on this core structure may yield new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid [cymitquimica.com]
- 3. 5-(piperazin-1-yl)benzofuran-2-carboxylic acid | 183288-47-3 [chemicalbook.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [IUPAC name of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105340#iupac-name-of-5-piperazin-1-yl-benzofuran-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com